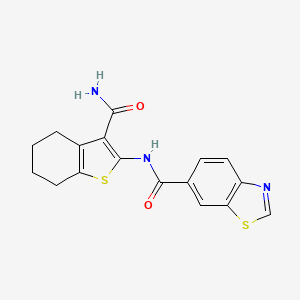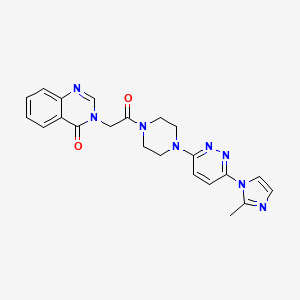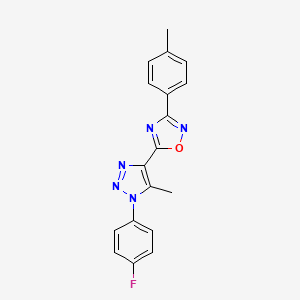![molecular formula C17H21N3O3S B2381389 N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide CAS No. 1796970-88-1](/img/structure/B2381389.png)
N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “N-(4-(4-methoxypiperidin-1-yl)phenyl)pyridine-3-sulfonamide” is not available in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The specific physical and chemical properties of “N-(4-(4-methoxypiperidin-1-yl)phenyl)pyridine-3-sulfonamide” are not available in the literature .
Scientific Research Applications
Sulfonamide Compounds in Therapeutic and Environmental Applications
Therapeutic Applications
Sulfonamides, including compounds similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)pyridine-3-sulfonamide, have shown significant versatility in therapeutic applications. They have been studied for their potential in treating various conditions, ranging from bacterial infections to chronic diseases such as cancer and Alzheimer's disease. The structural diversity of sulfonamide derivatives has been harnessed to develop drugs with antiviral, anticancer, and anti-inflammatory properties. Notably, their application extends beyond traditional antibacterial use, demonstrating efficacy in novel therapeutic areas such as tyrosine kinase inhibition, HIV-1 protease inhibition, and histone deacetylase 6 inhibition. This underscores their importance in medicinal chemistry and drug development efforts aiming to tackle a wide array of health conditions (Gulcin & Taslimi, 2018).
Environmental Impact and Remediation
The environmental presence and impact of sulfonamides, including derivatives of N-(4-(4-methoxypiperidin-1-yl)phenyl)pyridine-3-sulfonamide, have garnered attention due to their persistence and potential ecotoxicological effects. Research has delved into the contamination of water bodies with sulfonamides, highlighting their stability and the challenges associated with their removal from the environment. Studies have explored advanced removal techniques, such as adsorption, photo-Fenton processes, and electrochemical oxidation, to mitigate their impact. This research not only addresses the environmental persistence of these compounds but also seeks sustainable and efficient methods for their elimination from water sources, thereby reducing their potential harm to ecosystems and human health (Prasannamedha & Kumar, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-8-11-20(12-9-16)15-6-4-14(5-7-15)19-24(21,22)17-3-2-10-18-13-17/h2-7,10,13,16,19H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCLMCWDQJSDAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)
![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)


![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![methyl 2-{[3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-8-yl]formamido}acetate](/img/structure/B2381313.png)
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)
![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)
![Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2381318.png)
![1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole](/img/structure/B2381320.png)
![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)


